molecular formula C16H16ClNO B13356262 N-(2-chlorobenzyl)-2-phenylpropanamide

N-(2-chlorobenzyl)-2-phenylpropanamide

Cat. No.: B13356262
M. Wt: 273.75 g/mol
InChI Key: FBKJYEGPDJRHOO-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-chlorobenzyl group and a phenyl moiety. Its molecular formula is C₁₆H₁₆ClNO, with a molar mass of 273.76 g/mol. The compound’s structure combines lipophilic (chlorobenzyl, phenyl) and polar (amide) functionalities, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research. While direct biological data for this compound are sparse, its structural analogs have been studied for enzyme inhibition, receptor agonism, and synthetic utility .

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-phenylpropanamide

InChI

InChI=1S/C16H16ClNO/c1-12(13-7-3-2-4-8-13)16(19)18-11-14-9-5-6-10-15(14)17/h2-10,12H,11H2,1H3,(H,18,19)

InChI Key

FBKJYEGPDJRHOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-phenylpropanamide typically involves the reaction of 2-chlorobenzylamine with 2-phenylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale production. This may include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-phenylpropanamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-chlorobenzyl)-2-phenylpropanamide with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notes
This compound C₁₆H₁₆ClNO 273.76 2-Chlorobenzyl, phenylpropanamide Target compound; amide group enhances stability .
2-{[(2-Chlorophenyl)methyl]amino}-N-phenylpropanamide C₁₆H₁₇ClN₂O 288.77 Amino group instead of amide Amine functionality may alter metabolic stability and solubility .
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine C₁₆H₁₆Cl₃NO 344.66 Dichlorophenoxy, propanamine Amine backbone and phenoxy group increase lipophilicity .
N-(Tert-butyl)-2-(2-hydroxyphenyl)propanamide C₁₃H₁₉NO₂ 221.30 Tert-butyl, hydroxyphenyl Hydroxyl group improves aqueous solubility .
N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) Sulfonamide, dibromoethoxy IC₅₀ = 42.21 µM against butyrylcholinesterase (BChE) .
Key Observations:
  • Amide vs. Amine Backbone : The amide group in the target compound likely enhances metabolic stability compared to amine-containing analogs (e.g., ’s propanamine derivative) due to reduced susceptibility to enzymatic degradation .
  • In contrast, the hydroxyphenyl group in N-(tert-butyl)-2-(2-hydroxyphenyl)propanamide () introduces hydrogen-bonding capacity, which may enhance solubility .
  • Enzyme Inhibition : While the target compound lacks reported enzyme data, sulfonamide analogs with 2-chlorobenzyl groups (e.g., compound 6k in ) show potent BChE inhibition, suggesting structural motifs worth exploring for similar activity .

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